A Comparative Analysis of TC Ntr1 17 and Neurotensin Peptide Binding Affinity at the Neurotensin Receptor 1
A Comparative Analysis of TC Ntr1 17 and Neurotensin Peptide Binding Affinity at the Neurotensin Receptor 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR), is a significant therapeutic target for a spectrum of pathophysiological conditions, including cancer, pain, and neurological disorders. Its endogenous ligand, the 13-amino acid neurotensin (NT) peptide, and synthetic non-peptide agonists like TC Ntr1 17, present distinct pharmacological profiles. Understanding the nuances of their binding affinities is paramount for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of the binding characteristics of TC Ntr1 17 versus the native neurotensin peptide at the NTR1. We will delve into the structural basis of their interaction, detail methodologies for quantifying binding affinity, present comparative data, and discuss the implications for downstream signaling and drug development.
Introduction: The Neurotensin System
The neurotensin system plays a crucial role in both the central nervous system and peripheral tissues.[1] Neurotensin (NT), a tridecapeptide, is the principal endogenous ligand for three known neurotensin receptors: NTS1, NTS2, and NTS3 (also known as sortilin). NTR1, a high-affinity GPCR, is the primary mediator of most of neurotensin's physiological effects.[2][3] Upon NT binding, NTR1 undergoes a conformational change, leading to the activation of various intracellular signaling cascades.[2][4] These pathways are implicated in a wide array of biological processes, including analgesia, hypothermia, and the modulation of dopamine pathways.[5][6]
The native neurotensin peptide, with the sequence pyroGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH, has a short plasma half-life, which limits its therapeutic utility.[5][7] This has driven the development of synthetic ligands, such as the non-peptide partial agonist TC Ntr1 17, which offer improved stability and distinct pharmacological properties.[8]
Ligand Characteristics: A Tale of Two Molecules
Neurotensin Peptide: The Endogenous Agonist
-
Structure: A 13-amino acid peptide, with the C-terminal region being crucial for receptor binding and activation.[1][9]
-
Function: Acts as a full agonist at NTR1, potently activating downstream signaling pathways.[2] Its biological functions are diverse, ranging from neurotransmission in the brain to regulation of gastrointestinal motility.[1]
-
Limitations: The peptide nature of neurotensin leads to rapid degradation by proteolytic enzymes, resulting in a short in vivo half-life.[7]
TC Ntr1 17: The Synthetic Modulator
-
Structure: A non-peptide small molecule, offering greater stability and favorable pharmacokinetic properties compared to the native peptide.[8]
-
Function: TC Ntr1 17 is characterized as a selective NTR1 partial agonist.[10] This means it binds to the receptor and elicits a response, but the maximal effect is less than that of the full agonist, neurotensin. Specifically, in a Ca2+ mobilization assay, it demonstrated an Emax of 63% of the neurotensin response.[10] It exhibits over 50-fold selectivity for NTS1 over NTS2 and another GPCR, GPR35.[10]
Quantifying Binding Affinity: Methodologies and Protocols
The precise determination of binding affinity is fundamental to understanding ligand-receptor interactions. Several biophysical techniques are employed for this purpose, each with its own set of advantages and considerations.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[11] These assays can be configured in several ways to determine key binding parameters.
-
Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the maximal number of binding sites (Bmax).[11]
-
Competition Binding Assays: Used to determine the affinity (Ki) of an unlabeled ligand (like TC Ntr1 17 or unlabeled neurotensin) by measuring its ability to displace a radiolabeled ligand from the receptor.[11]
-
Membrane Preparation: Prepare membranes from cells overexpressing NTR1.[12][13]
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]NT(8-13)) and a range of concentrations of the unlabeled competitor (TC Ntr1 17 or neurotensin).[12][14]
-
Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures should be optimized for the specific system.
-
Separation: Separate the receptor-bound radioligand from the free radioligand via rapid vacuum filtration through glass fiber filters.[11][12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions.[15][16] It provides kinetic data (association and dissociation rates) in addition to affinity data.[16] For GPCRs like NTR1, which are membrane proteins, specialized surface chemistries and receptor stabilization techniques are required.[15][17]
Caption: Workflow for SPR-based analysis of ligand binding to NTR1.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.[18][19][20] It determines the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[19]
Comparative Binding Affinity Data
| Ligand | Receptor | Assay Type | Affinity (EC50/Kd/Ki) | Reference |
| Neurotensin | NTR1 | Radioligand Binding | Kd ~2.3 ± 0.4 nM | [2] |
| TC Ntr1 17 | NTS1 | Ca2+ Mobilization | EC50 <15.6 nM | [10] |
Note: EC50 values from functional assays are influenced by downstream signaling and may not directly reflect binding affinity (Kd or Ki). However, they provide a valuable measure of a ligand's potency.
The data indicates that the endogenous neurotensin peptide exhibits a very high affinity for NTR1, typically in the low nanomolar range. TC Ntr1 17, while also potent, demonstrates a slightly lower potency in functional assays. This is consistent with its classification as a partial agonist.
NTR1 Signaling Pathways: The Consequence of Binding
The binding of an agonist to NTR1 initiates a cascade of intracellular events. NTR1 primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol.[2][21] However, NTR1 can also couple to other G proteins and activate alternative pathways, including those involving β-arrestin.[22][23]
Caption: Simplified overview of major NTR1 signaling pathways.
The concept of "biased agonism" is particularly relevant here. Biased agonists can preferentially activate one signaling pathway over another.[22][23] For instance, some ligands might favor G protein-mediated signaling, while others might preferentially engage β-arrestin pathways.[24][25][26] The partial agonism of TC Ntr1 17 suggests that it may stabilize a receptor conformation that is subtly different from that induced by the full agonist neurotensin, potentially leading to a biased signaling profile. Further research is needed to fully elucidate the biased signaling properties of TC Ntr1 17.
Implications for Drug Development
The differences in binding affinity and functional activity between the neurotensin peptide and TC Ntr1 17 have significant implications for therapeutic development:
-
Selectivity and Off-Target Effects: The high selectivity of TC Ntr1 17 for NTS1 over NTS2 is a desirable characteristic, as it may reduce the potential for off-target effects.[10]
-
Partial Agonism and Therapeutic Window: Partial agonists can offer a wider therapeutic window compared to full agonists. By not eliciting a maximal response, they may reduce the risk of receptor desensitization and the development of tolerance.
-
Pharmacokinetics: The non-peptide nature of TC Ntr1 17 provides a significant advantage in terms of metabolic stability and oral bioavailability, making it a more "drug-like" molecule.
-
Biased Signaling: The potential for biased agonism opens up new avenues for designing drugs that selectively activate beneficial signaling pathways while avoiding those that lead to adverse effects.
Conclusion
The comparative analysis of TC Ntr1 17 and the endogenous neurotensin peptide reveals a fascinating interplay of structure, affinity, and function at the NTR1. While neurotensin acts as a high-affinity, full agonist, its therapeutic potential is hampered by its poor stability. In contrast, TC Ntr1 17 emerges as a promising non-peptide, partial agonist with high selectivity and more favorable drug-like properties. A thorough understanding of their respective binding affinities and the downstream signaling consequences, achieved through rigorous application of the methodologies outlined in this guide, is essential for advancing the development of novel and effective NTR1-targeted therapeutics.
References
- Vertex AI Search. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- PubMed. Isothermal titration calorimetry for studying protein-ligand interactions.
- PubMed. Isothermal titration calorimetry of protein-protein interactions.
- PubMed. [Neurotensin--structure, origin and biological function].
- Virtual Labs IIT Kharagpur. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC).
- ACS Medicinal Chemistry Letters. Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor.
- PMC. Surface plasmon resonance applied to G protein-coupled receptors.
- ACS Publications. Screening for GPCR Ligands Using Surface Plasmon Resonance.
- White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- ACS Publications. Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning.
- Atlas of Genetics and Cytogenetics in Oncology and Haematology. NTSR1 (neurotensin receptor 1 (high affinity)).
- Request PDF. Latest surface plasmon resonance advances for G protein-coupled receptors.
- Biochemistry. Direct analysis of a GPCR-agonist interaction by surface plasmon resonance.
- Frontiers. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination.
- PubMed. Discovery of ML314, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor.
- ResearchGate. Activation of the signaling pathways after the binding of NT to NTR1...
- MDPI. Neurotensin and Neurotensin Receptors.
- bioRxiv. Neurotensin receptor allosterism revealed in complex with a biased allosteric modulator.
- PMC. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1.
- Wikipedia. Neurotensin.
- Anaspec. Neurotensin Peptide.
- UniProt. NTSR1 - Neurotensin receptor type 1 - Homo sapiens (Human).
- PMC. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli.
- Merck. Neurotensin Receptors.
- Department of Neurosciences, University of Minnesota. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons.
- Experts@Minnesota. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Tocris Bioscience. TC NTR1 17.
- PNAS. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli.
- Tocris Bioscience. Neurotensin Receptors.
- ResearchGate. Neurotensin receptors. A) NTR-1 showing 7TM (T1 to T7) within the lipid...
- Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Gifford Bioscience. Radioligand Binding Assay.
- PMC. Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation.
- Benchchem. Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.
- Tocris Bioscience. TC NTR1 17.
- AbMole BioScience. TC NTR1 17 | CAS 1146757-96-1.
- PMC. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus.
- PDF. Neurotensin and Neurotensin Receptors in health and diseases: A brief review.
- University of Texas Southwestern Medical Center. Novel bioactive and stable neurotensin peptide analogues capable of delivering radiopharmaceuticals and molecular beacons to tumors.
- PMC. Peptide nucleic acids targeted to the neurotensin receptor and administered i.p. cross the blood–brain barrier and specifically reduce gene expression.
Sources
- 1. [Neurotensin--structure, origin and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neurotensin - Wikipedia [en.wikipedia.org]
- 6. Neurotensin Peptide [anaspec.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 9. Neurotensin and Neurotensin Receptors | Encyclopedia MDPI [encyclopedia.pub]
- 10. abmole.com [abmole.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery of ML314, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 26. experts.umn.edu [experts.umn.edu]
